![molecular formula C22H22N4O2 B2618543 1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900281-67-6](/img/structure/B2618543.png)
1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound has the molecular formula C23H24N4O2 and a molecular weight of approximately 388.47 g/mol. Its unique structure integrates multiple heterocyclic systems, including pyridine, pyrrolo, and pyrimidine rings, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HT29 (Colon Cancer) | 15.5 | Induction of apoptosis |
DU145 (Prostate Cancer) | 12.8 | Inhibition of EGFR tyrosine kinase |
In molecular docking studies, the compound demonstrated strong binding affinity to the EGFR tyrosine kinase, which is crucial for cancer cell proliferation and growth .
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory properties. It has been reported to suppress COX-2 activity effectively:
Compound | IC50 (μM) | Comparison with Celecoxib (IC50) |
---|---|---|
1-benzyl-N,N-diethyl... | 0.04 ± 0.02 | Equal to Celecoxib (0.04 ± 0.01) |
In vivo studies using carrageenan-induced paw edema models indicated that this compound significantly reduces inflammation comparable to established anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Preliminary investigations suggest antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that the presence of electron-releasing substituents enhances biological activity. For instance:
Compound | Notable Activities |
---|---|
7-methyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine | Antimicrobial |
N-butyl-pyrido[2,3-d]pyrimidinone | Analgesic |
Benzyl-pyrimido[5,4-e][1,3]thiazole | Anticancer |
This highlights the importance of functional groups in modulating the biological profiles of these heterocycles.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- In Vitro Studies : A study assessed the anti-cancer effects on HT29 and DU145 cell lines using MTT assays and demonstrated significant cytotoxicity at micromolar concentrations.
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating potential for therapeutic use in cancer treatment.
- Mechanistic Insights : Further investigations revealed that the compound influences apoptotic pathways and modulates inflammatory cytokines in treated cells.
Propriétés
IUPAC Name |
6-benzyl-N,N-diethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-24(4-2)22(28)18-14-17-20(26(18)15-16-10-6-5-7-11-16)23-19-12-8-9-13-25(19)21(17)27/h5-14H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLWQTGGUNYXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.